4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride

Description

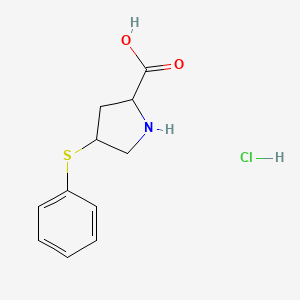

4-Phenylsulfanylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a phenylsulfanyl (C₆H₅S-) substituent at the 4-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for pharmacokinetics .

Properties

Molecular Formula |

C11H14ClNO2S |

|---|---|

Molecular Weight |

259.75 g/mol |

IUPAC Name |

4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H |

InChI Key |

XXNAGGDFBCTLQA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other cyclic intermediates.

Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylsulfanyl donor reacts with the pyrrolidine intermediate.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or other carboxylating agents.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Alcohols and Aldehydes: Formed from reduction reactions.

Substituted Pyrrolidines: Formed from substitution reactions.

Scientific Research Applications

4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The substituent at the 4-position of pyrrolidine significantly influences physicochemical and biological properties. Key analogs include:

Key Findings :

Stereochemical Variations

Stereochemistry at C2 and C4 affects target selectivity and potency:

Key Findings :

- The (2S,4S) isomer is more commonly studied, but activity differences between stereoisomers remain underexplored.

Heterocyclic Analogs with Carboxylic Acid Groups

Compounds with pyridine or pyrimidine cores share functional similarities:

Key Findings :

Hydrochloride Salt Comparisons

Hydrochloride salts improve solubility and stability:

Key Findings :

- Hydrochloride salts generally exhibit better stability in acidic environments, crucial for oral bioavailability.

Challenges :

- Stereochemical control during sulfanylation requires chiral catalysts or resolution techniques.

Biological Activity

4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The presence of a phenylsulfanyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Biological Activities

1. Enzyme Inhibition

Research indicates that 4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride exhibits significant enzyme inhibition properties. It has been shown to inhibit various enzymes, including metalloproteases and xanthine oxidase, which are crucial in several pathological conditions such as hypertension and gout .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Metalloproteases | Competitive | Not specified |

| Xanthine Oxidase | Non-competitive | 48.6 nM |

2. Anticancer Activity

The compound's structural analogs have demonstrated anticancer properties by inducing apoptosis in cancer cells. Studies have shown that modifications in the pyrrolidine structure can enhance apoptotic activity, suggesting that 4-Phenylsulfanylpyrrolidine-2-carboxylic acid may also possess similar properties .

Case Study: Induction of Apoptosis

In a study involving T47D breast cancer cells, derivatives of pyrrolidine were found to significantly induce apoptosis through caspase activation assays. The most potent analog achieved an EC50 value of 0.1 µM, indicating strong apoptotic activity .

The mechanisms underlying the biological activities of 4-Phenylsulfanylpyrrolidine-2-carboxylic acid are multifaceted:

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to inhibit tubulin polymerization, disrupting normal cell division and leading to cell death in cancerous cells .

- Receptor Interactions: The compound may interact with specific receptors involved in vasoconstriction and inflammation, thereby modulating physiological responses associated with these pathways .

Toxicological Profile

Toxicological assessments indicate that the compound exhibits low toxicity in repeated-dose studies. The NOAEL (No Observed Adverse Effect Level) was determined to be around 1,250 mg/kg bw/d in rodent models, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenylsulfanylpyrrolidine-2-carboxylic acid hydrochloride, and what critical reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of pyrrolidine derivatives. A common approach involves reacting a proline-based precursor (e.g., 4-hydroxyproline) with a sulfonyl chloride under alkaline conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 0–25°C to avoid side products.

- Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt. Challenges include managing hygroscopicity and optimizing stoichiometry for sulfanyl group incorporation .

Q. How can NMR and X-ray diffraction validate the structural integrity of 4-phenylsulfanylpyrrolidine-2-carboxylic acid hydrochloride?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry and proton environments. For example, the carboxylic acid proton appears as a broad peak at δ 10–12 ppm, while sulfanyl-phenyl protons show aromatic splitting patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are typical for such derivatives, with HCl participating in intermolecular interactions .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The sulfanyl and carboxylic acid moieties make it a versatile scaffold:

- Enzyme inhibition : Used to design transition-state analogs targeting proteases or kinases.

- Receptor modulation : The pyrrolidine core mimics natural ligands for GPCRs, enabling structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 4-phenylsulfanylpyrrolidine-2-carboxylic acid hydrochloride?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction path sampling : Identifies low-energy pathways for sulfonylation, reducing trial-and-error experimentation.

- Solvent effects : COSMO-RS models simulate solvent interactions to select optimal media .

- Machine learning : Trains on existing reaction data to recommend catalyst/solvent combinations .

Q. What strategies address contradictions in reported chiral purity of this compound?

- Methodological Answer : Discrepancies may arise from racemization during synthesis or analysis. Solutions include:

- Chiral HPLC : Uses columns like Chiralpak® IG-3 with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular dichroism (CD) : Correlates optical activity with absolute configuration, validated against X-ray data .

- Kinetic resolution : Employs enantioselective catalysts (e.g., Jacobsen’s salen complexes) during synthesis .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7. Buffered solutions (e.g., citrate, pH 3.5) are recommended for biological assays .

- Thermal degradation : Thermogravimetric analysis (TGA) shows decomposition >150°C. Storage at −20°C under nitrogen minimizes degradation .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in water. Add co-solvents (e.g., 10% DMSO) to improve aqueous solubility.

- Partition coefficients (LogP) : Experimental (shake-flask) vs. computational (XLogP3) values highlight discrepancies due to ionization effects .

Q. What experimental controls mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer :

- Purity validation : LC-MS with charged aerosol detection (CAD) ensures >95% chemical purity.

- Bioassay normalization : Include internal standards (e.g., staurosporine for kinase assays) to control for enzymatic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.